Mono(2-ethylhexyl) terephthalate

Endocrine Disruption Thyroid Receptor In Vitro Toxicology

MEHT is the essential monoester metabolite standard for quantifying DEHT plasticizer exposure in biological matrices. Validated HPLC-UV achieves 80–83% recovery (LLOQ 500 nM) in blood products. Differentiates terephthalate plasticizers from ortho-phthalates via thyroid receptor antagonism (2–5 µg/mL) vs. MEHP partial agonism. Critical for ISO 10993 leachable studies—MEHT is cytotoxic to L929 cells at 0.1 mg/mL, unlike parent DEHT. Required for metabolism time-course studies (DEHT→MEHT t½ 53.3 min vs. DEHP→MEHP 12.6 min).

Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
CAS No. 155603-50-2
Cat. No. B048379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(2-ethylhexyl) terephthalate
CAS155603-50-2
Synonyms1,4-Benzenedicarboxylic Acid Mono(2-ethylhexyl) Ester
Molecular FormulaC16H22O4
Molecular Weight278.34 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)
InChIKeyHRUJAEJKCNCOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono(2-ethylhexyl) Terephthalate (CAS 155603-50-2): Core Identity and Analytical Baseline for DEHT Metabolite Tracking


Mono(2-ethylhexyl) terephthalate (MEHT) is the primary monoester metabolite of di(2-ethylhexyl) terephthalate (DEHT), a high-production-volume non-phthalate plasticizer (commercially known as DOTP) [1]. It is a benzenoid derivative with a molecular weight of 278.34 g/mol and formula C16H22O4 [2]. MEHT is classified as a plasticizer for polyvinyl chloride (PVC) and serves as a critical biomarker for assessing exposure to and metabolism of DEHT in biological systems [3].

Why MEHT (CAS 155603-50-2) Cannot Be Generically Substituted in Metabolism and Endocrine Profiling Studies


The selection of a monoester metabolite standard for plasticizer research is not interchangeable. While di(2-ethylhexyl) terephthalate (DEHT) is marketed as a safer alternative to di(2-ethylhexyl) phthalate (DEHP), their respective primary monoester metabolites—MEHT and MEHP—exhibit fundamentally different hydrolysis kinetics, metabolic fate, and receptor activity profiles [1]. Furthermore, even within the class of alternative plasticizers, the monoester metabolites of DEHT, DEHA, and DINCH demonstrate distinct behaviors in cytotoxicity and skin permeation assays, making compound-specific standards essential for accurate biomonitoring and safety assessment [2][3].

Quantitative Comparative Data for MEHT (CAS 155603-50-2) Versus Its Primary Comparators


MEHT vs. MEHP: Antagonistic vs. Partial Agonist Activity on Human Thyroid Hormone Receptors

In a comparative in vitro study on T3 thyroid hormone receptors, MEHT exhibited antagonistic activity at non-cytotoxic concentrations of 2–5 µg/mL in a concentration-dependent manner. In stark contrast, its structural analog MEHP (the primary metabolite of DEHP) acted as a partial agonist at higher concentrations between 10 and 20 µg/mL [1].

Endocrine Disruption Thyroid Receptor In Vitro Toxicology

Hydrolysis Half-Life of DEHT vs. DEHP: Direct Impact on MEHT and MEHP Formation Rates

The rate of formation of MEHT from its parent diester, DEHT, is significantly slower than the analogous conversion of DEHP to MEHP. Using rat gut homogenate fractions, the half-life (t1/2) for the disappearance of DEHT was determined to be 53.3 minutes, whereas the half-life for DEHP was only 12.6 minutes [1].

Metabolism Hydrolysis Kinetics In Vitro ADME

Cytotoxicity Profile: MEHT Reduces Cell Proliferation vs. Non-Cytotoxic Parent DEHT

While the parent compound DEHT is considered non-cytotoxic, its primary metabolite MEHT has been shown to significantly reduce cell proliferation at a concentration of 0.1 mg/mL in L929 murine fibroblast cells, a standard model for medical device biocompatibility testing [1].

Cytotoxicity Biocompatibility Medical Device Testing

Validated Analytical Recovery of MEHT from Complex Biological Matrices

A validated HPLC-UV method for quantifying MEHT in labile blood products (whole blood, red cell concentrate, plasma, platelet concentrate) demonstrated recoveries ranging from 80% to 83% using liquid-liquid extraction [1].

Analytical Chemistry Method Validation Biomonitoring

Primary Application Scenarios for Procuring Mono(2-ethylhexyl) Terephthalate (CAS 155603-50-2)


Development and Validation of Bioanalytical Methods for DEHT Exposure Assessment

MEHT is the essential analytical standard for quantifying human or environmental exposure to the alternative plasticizer DEHT. Its validated use in HPLC-UV methods for complex biological matrices like blood products, with established recovery rates (80-83%) and lower limit of quantitation (500 nM), makes it indispensable for method development and routine monitoring [1].

In Vitro Mechanistic Toxicology and Endocrine Disruption Screening

MEHT is a key reagent for differentiating the toxicological profile of terephthalate-based plasticizers from ortho-phthalates. As demonstrated by its antagonistic activity on thyroid receptors (at 2-5 µg/mL), which directly contrasts with the partial agonism of MEHP, MEHT is required for accurate receptor binding and functional assays aimed at establishing the safety profile of DEHT [2].

Biocompatibility Assessment of DEHT-Plasticized Medical Devices

Procurement of MEHT is critical for medical device manufacturers performing leachable and extractable studies in compliance with ISO 10993 standards. Given that MEHT exhibits cytotoxic effects at 0.1 mg/mL in L929 cells while its parent compound, DEHT, does not, using MEHT as a reference standard is necessary to fully characterize the potential biological impact of DEHT-plasticized materials that come into contact with patients [3].

Pharmacokinetic and Metabolism Studies of DEHT

MEHT is a required standard for tracking the in vitro and in vivo metabolism of DEHT. The significantly slower hydrolysis of DEHT to MEHT (t1/2 = 53.3 min) compared to the DEHP-to-MEHP pathway (t1/2 = 12.6 min) necessitates its use in time-course studies to accurately model the generation and subsequent metabolism of MEHT in biological systems [4].

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